1,2,3,4-Tetrahydronaphthalene

Catalog No.
S545044
CAS No.
119-64-2
M.F
C10H12
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetrahydronaphthalene

CAS Number

119-64-2

Product Name

1,2,3,4-Tetrahydronaphthalene

IUPAC Name

1,2,3,4-tetrahydronaphthalene

Molecular Formula

C10H12

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6H,3-4,7-8H2

InChI Key

CXWXQJXEFPUFDZ-UHFFFAOYSA-N

SMILES

C1CCC2=CC=CC=C2C1

solubility

3.54e-04 M
MISCIBLE WITH ETHANOL, BUTANOL, ACETONE, BENZENE, PETROLEUM ETHER, CHLOROFORM, &PETROLEUM ETHER, DECALIN; SOL IN METHANOL: 50.6% WT/WT; INSOL IN WATER.
SOL IN ANILINE
SOL IN ETHER
Solubility in water: very poo

Synonyms

Tetralin; AI3-01257; AI3 01257; AI301257

Canonical SMILES

C1CCC2=CC=CC=C2C1

The exact mass of the compound 1,2,3,4-Tetrahydronaphthalene is 132.0939 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.54e-04 mmiscible with ethanol, butanol, acetone, benzene, petroleum ether, chloroform, &petroleum ether, decalin; sol in methanol: 50.6% wt/wt; insol in water.sol in anilinesol in ethersolubility in water: very poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77451. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Tetrahydronaphthalenes - Supplementary Records. It belongs to the ontological category of tetralins in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1,2,3,4-Tetrahydronaphthalene (CAS: 119-64-2), commonly known as tetralin, is an ortho-fused bicyclic hydrocarbon comprising one aromatic benzene ring and one saturated cyclohexane ring [1]. This dual structural nature grants it unique physicochemical properties, including a high boiling point of 207.6 °C, a low melting point of -35.8 °C, and exceptional solvency for both aromatic and aliphatic compounds . In industrial and scientific procurement, tetralin is primarily sourced as a high-temperature solvent, a heat transfer fluid, and a highly efficient hydrogen-donor solvent for heavy oil upgrading and coal liquefaction [2]. Its ability to remain a stable liquid across a broad temperature range, combined with its capacity to reversibly donate and accept hydrogen, makes it a critical material for advanced energy storage and high-molecular-weight polymer processing.

Attempting to substitute tetralin with closely related bicyclic hydrocarbons often leads to severe process failures. Naphthalene, the fully aromatic analog, is a solid at room temperature (melting point 80.3 °C), which introduces significant handling challenges, requires heated transfer lines, and risks crystallization during cooling [1]. Conversely, decalin (decahydronaphthalene), the fully saturated analog, lacks the aromatic ring necessary to dissolve complex polar or polyaromatic materials like asphaltenes, leading to phase separation and equipment fouling [2]. Furthermore, in hydrogen-donor applications, decalin exhibits a slower initial dehydrogenation rate compared to tetralin, limiting its effectiveness in rapid hydrogen-transfer scenarios [3]. Therefore, replacing tetralin with either analog compromises physical processability, solvency power, or reaction kinetics.

Physical State and Handling Efficiency vs. Naphthalene

Tetralin offers a massive operational advantage over its fully aromatic counterpart, naphthalene, due to its physical state at ambient conditions. While naphthalene is a crystalline solid that requires heating above 80.3 °C to melt, tetralin remains a stable liquid down to -35.8 °C [1]. This 116.1 °C difference in melting point means tetralin can be pumped, mixed, and formulated at room temperature without the risk of line plugging or the need for energy-intensive heat tracing [2].

Evidence DimensionMelting Point / Physical State
Target Compound DataLiquid (Melting point: -35.8 °C)
Comparator Or BaselineNaphthalene: Solid (Melting point: 80.3 °C)
Quantified Difference116.1 °C lower melting point, remaining liquid at SATP.
ConditionsStandard ambient temperature and pressure (SATP)

Eliminates the need for heated lines and pre-melting steps in solvent applications, significantly simplifying handling and formulation processes.

Hydrogen Transfer Kinetics vs. Decalin

In catalytic dehydrogenation and hydrogen storage applications, tetralin demonstrates superior reaction kinetics compared to decalin. Studies on Pt-supported catalysts at 240 °C reveal that the dehydrogenation of decalin to tetralin is the rate-limiting, slower step, whereas the subsequent dehydrogenation of tetralin to naphthalene and hydrogen proceeds much faster [1]. Because tetralin bypasses the slow initial activation required by the fully saturated decalin ring, it provides a more rapid release of hydrogen [2].

Evidence DimensionDehydrogenation Rate / Kinetics
Target Compound DataRapid conversion to naphthalene releasing 2 moles H2
Comparator Or BaselineDecalin: Slower initial conversion to tetralin
Quantified DifferenceTetralin dehydrogenation is the kinetically favored, faster step compared to decalin ring activation.
ConditionsCatalytic dehydrogenation over Pt/C or Pt/Al2O3 at 240 °C

Ensures faster hydrogen transfer rates for on-board hydrogen storage or heavy oil upgrading where rapid kinetics are critical.

High-Temperature Liquid Phase Stability vs. Common Aromatic Solvents

For high-temperature reactions and extractions, tetralin provides a significantly wider liquid-phase operating window than standard monocyclic aromatic solvents. Tetralin boasts a boiling point of 207.6 °C, compared to toluene at 110.6 °C and xylenes at ~138-144 °C[1]. This allows processes such as polymer dissolution, coal liquefaction, and chemical synthesis to be conducted at temperatures near 200 °C under standard atmospheric pressure, avoiding the capital expense of pressurized reactors .

Evidence DimensionBoiling Point / Atmospheric Operating Limit
Target Compound Data207.6 °C
Comparator Or BaselineToluene: 110.6 °C
Quantified DifferenceNearly 100 °C higher boiling point, extending the atmospheric liquid-phase range.
ConditionsStandard atmospheric pressure (1 atm)

Allows for atmospheric-pressure reactions at >200 °C without the need for pressurized reactors, reducing equipment costs and safety risks.

Heavy Oil Upgrading and Coal Liquefaction

Tetralin is the solvent of choice for upgrading heavy crude oils and bitumen. Its rapid hydrogen-donating capability (faster than decalin) quenches free radicals generated during thermal cracking, suppressing coke formation and increasing the API gravity of the upgraded oil [1].

High-Temperature Polymer Processing and Analysis

Due to its high boiling point (207.6 °C) and dual aliphatic-aromatic solvency, tetralin is ideal for dissolving high-molecular-weight polymers like polyolefins at elevated temperatures for gel permeation chromatography (GPC) or structural analysis, where lower-boiling solvents like toluene would boil off or require pressurized systems[2].

Liquid Organic Hydrogen Carriers (LOHC)

In advanced energy storage systems, tetralin serves as a critical intermediate or primary carrier. Its kinetically favored dehydrogenation to naphthalene at moderate temperatures (~240 °C) over Pt catalysts provides a reliable and rapid stream of pure hydrogen compared to fully saturated carriers [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Tetrahydronaphthalene appears as a light colored liquid. May be irritating to skin, eyes and mucous membranes.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

COLORLESS LIQUID

XLogP3

3.5

Exact Mass

132.0939

Boiling Point

406 °F at 760 mm Hg (USCG, 1999)
207.6 °C
207.6 °C @ 760 MM HG

Flash Point

176 °F (USCG, 1999)
171 °F (77 °C) (OPEN CUP); 180 °F (82 °C) (CLOSED CUP)
160 °F (71 °C) (CLOSED CUP)
176 °C (Closed cup); 190 °F (Open cup)
77 °C o.c.

Vapor Density

4.6 (AIR= 1)
Relative vapor density (air = 1): 4.6

Density

0.974 at 68 °F (liquid (USCG, 1999)
0.9702 G/ML @ 20 °C/4 °C
Relative density (water = 1): 0.9702

LogP

3.49 (LogP)
3.78

Odor

ODOR RESEMBLING MIXTURE OF BENZENE & MENTHOL
MOLDY, TURPENTINE ODOR
Pungent odo

Appearance

Solid powder

Melting Point

-23.1 °F (USCG, 1999)
-35.7 °C
-35.8 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FT6XMI58YQ

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.03 mm Hg (USCG, 1999)
0.37 mmHg
0.368 mm Hg at 25 °C, from experimentally derived coefficients
Vapor pressure, kPa at 25 °C: 0.05

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

DECAHYDRONAPHTHALENE AND NAPHTHALENE ARE THE PRINCIPAL IMPURITIES.

Other CAS

119-64-2
68412-24-8

Wikipedia

Tetralin

Biological Half Life

5.62 Days
8.00 Days

Methods of Manufacturing

BY CATALYTIC HYDROGENATION OF PURIFIED NAPHTHALENE.
... FORMED DURING ACIDIC, CATALYTIC HYDROCRACKING OF PHENANTHRENE.
ISOLATED FROM MIDDLE FRACTION OF COAL OIL.
Hydrogenation of naphthalene in the presence of a catalyst at 150 °C.

General Manufacturing Information

All other basic organic chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Naphthalene, 1,2,3,4-tetrahydro-: ACTIVE
Naphthalene, 1,2,3,4-tetrahydro-, C1-4-alkyl derivs.: ACTIVE
PEROXIDE FORMATION /FROM CONTACT WITH AIR/ IS PREVENTED BY THE ADDITION OF AN ANTIOXIDANT, SUCH AS HYDROQUINONE.
Compatible with natural and synthetic vehicles.
The germicidal action of quaternary ammonium cmpd was increased by a factor of 3 with the addition of tetralin.
Tetralin ring used in a group of new fungicidal phenols, which have lower phyto and mammalian toxicity as compared to known phenolic fungicides.
Used as a chemical intermediary in the formation of acylisopropyltetramethylindans which have a musk aroma and enhance the aroma of perfume cmpd and colognes.

Clinical Laboratory Methods

A method /has been described/ for the quantification of tetralin in the presenceof petroleum-type hydrocarbons in avian tissues which involves pentane extraction followed by GLC and GLC-MS ... .
A procedure /has been described/ for the determination of tetralin in the presence of a number of other organic compounds in fish samples by vacuum distillation and fused silica capillary GC/MS ... .
Metabolites of tetralin in human urine have been quantitated by GLC equipped with a flame ionization detector.

Storage Conditions

IN GENERAL MATERIALS ... TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN COOL ... VENTILATED PLACE, OUT OF ... SUN, AWAY FROM ... FIRE HAZARD ... BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED.

Stability Shelf Life

PROLONGED, INTIMATE CONTACT WITH AIR MAY CAUSE THE FORMATION OF TETRALIN PEROXIDE; VOLATILE WITH STEAM

Dates

Last modified: 08-15-2023
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